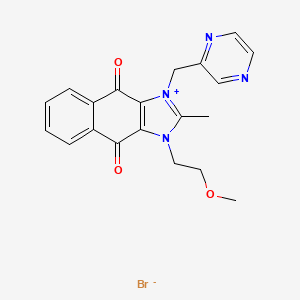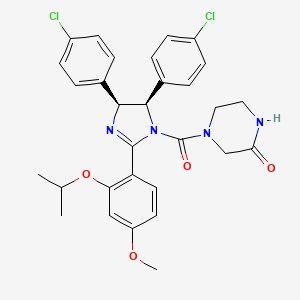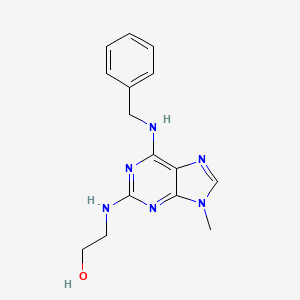
奥洛莫西
描述
奥洛穆星是一种小分子,属于一类称为 6-烷基氨基嘌呤的有机化合物。这些化合物在嘌呤的 6 位含有烷基胺基团。 嘌呤是一种双环芳香族化合物,由一个嘧啶环与一个咪唑环稠合而成 。 奥洛穆星主要以其作为细胞周期蛋白依赖性激酶抑制剂的作用而闻名,这使其成为细胞周期研究和癌症研究中宝贵的工具 。
科学研究应用
Olomoucine has a wide range of scientific research applications, including:
作用机制
奥洛穆星通过竞争性抑制细胞周期蛋白依赖性激酶(包括 CDC2/细胞周期蛋白 B、CDK2/细胞周期蛋白 A、CDK2/细胞周期蛋白 E 和 CDK5/p35 激酶)的 ATP 结合位点发挥其作用 。 这种抑制阻止了靶蛋白的磷酸化,从而破坏了细胞周期并导致细胞周期停滞 。 涉及的分子靶标和途径包括丝裂原活化蛋白激酶通路和细胞周期检查点的调控 。
类似化合物:
罗斯科维汀: 另一种细胞周期蛋白依赖性激酶抑制剂,具有类似的作用机制,但化学结构不同。
普伐洛诺: 一种有效的细胞周期蛋白依赖性激酶抑制剂,具有不同的选择性特征。
黄嘌呤醇: 一种广谱细胞周期蛋白依赖性激酶抑制剂,用于癌症研究。
奥洛穆星的独特性: 奥洛穆星的独特之处在于它能够特异性抑制多种细胞周期蛋白依赖性激酶,以及其调节各种细胞过程的能力,使其成为基础研究和应用研究中通用的工具 。
生化分析
Biochemical Properties
Olomoucine interacts with several enzymes and proteins. It inhibits CDK1, CDK2, and CDK5 . It also inhibits Mitogen-activated protein kinase 1 . These interactions are crucial in regulating cell cycle progression and cellular proliferation .
Cellular Effects
Olomoucine has been found to have significant effects on various types of cells and cellular processes. It inhibits the G1/S transition of unicellular algae and blocks the development of certain gametophytes . In animal models, olomoucine has been shown to inhibit early cleavages of Caenorhabditis elegans embryos and those of ascidian embryos .
Molecular Mechanism
Olomoucine exerts its effects at the molecular level through several mechanisms. It acts as a competitive inhibitor of the ATP-binding site of CDKs . This inhibition disrupts the normal function of these kinases, leading to alterations in cell cycle progression and cellular proliferation .
Temporal Effects in Laboratory Settings
The effects of olomoucine have been observed over time in laboratory settings. For example, in stroke-induced rats, olomoucine was administered at 1 hour and 24 hours after stroke induction, and its effects on glial cell responses were evaluated up to 29 days .
Dosage Effects in Animal Models
The effects of olomoucine vary with different dosages in animal models. For instance, in stroke-induced rats, olomoucine treatment did not significantly affect maximal infarct volume . It did modify functional recovery, with effects being markedly test-dependent .
Metabolic Pathways
Given its role as a CDK inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
Olomoucine is transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) . These transport proteins likely play a role in the distribution of olomoucine within cells and tissues .
Subcellular Localization
Given its role as a CDK inhibitor, it is likely localized to the nucleus where it can interact with its target enzymes .
准备方法
合成路线和反应条件: 奥洛穆星可以通过多步合成方法合成,该方法涉及 2,6-二氨基嘌呤与苄胺的反应,然后用甲基碘化物进行烷基化 。 反应条件通常包括使用二甲基亚砜等溶剂和碳酸钾等催化剂以促进反应 。
工业生产方法: 虽然奥洛穆星的具体工业生产方法没有得到广泛的记录,但合成通常遵循实验室程序,并进行规模放大修改以确保更高的产量和纯度。 在工业环境中,使用自动化合成设备和严格的质量控制措施是常见的,用于生产用于研究和医药应用的奥洛穆星 。
化学反应分析
反应类型: 奥洛穆星会经历各种化学反应,包括:
氧化: 奥洛穆星可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将奥洛穆星转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性条件下使用卤代烷烃和胺等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成氧代衍生物,而取代反应可能会生成各种烷基化或胺化的嘌呤衍生物 。
4. 科研应用
奥洛穆星具有广泛的科学研究应用,包括:
相似化合物的比较
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action but different chemical structure.
Purvalanol: A potent inhibitor of cyclin-dependent kinases with distinct selectivity profiles.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.
Uniqueness of Olomoucine: Olomoucine is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .
属性
IUPAC Name |
2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPOLSIJWJJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144068 | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101622-51-9 | |
| Record name | Olomoucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olomoucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olomoucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | olomoucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLOMOUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



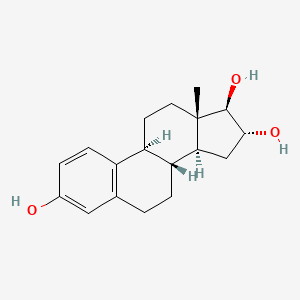
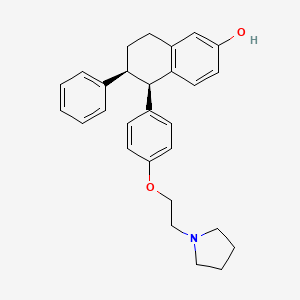
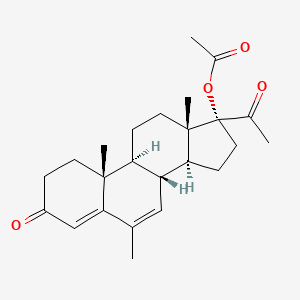
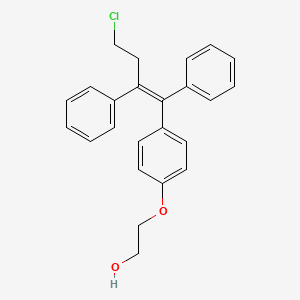

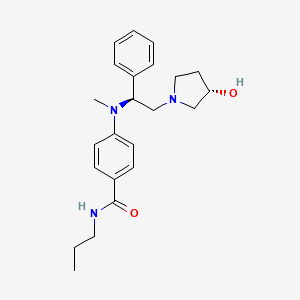

![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)


